![molecular formula C12H14N4OS B2982233 6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1215951-61-3](/img/structure/B2982233.png)
6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .Molecular Structure Analysis
The molecular structure of these compounds involves a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied extensively . The reactions involve the use of various reagents and conditions, and the products are characterized by IR, 1H-NMR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as IR, 1H-NMR, and MS . For example, one of the synthesized compounds was found to be white crystals with a melting point of 58–59℃ .Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown promising anticancer activity . For instance, derivatives bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated antiproliferative potential against various human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A549), breast cancer cells (MCF7), and human ovarian carcinoma cells .
Antimicrobial Activity
The compound has been found to exhibit antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents, especially in the face of increasing multidrug resistance .
Analgesic and Anti-inflammatory Activity
The compound has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the management of pain and inflammation.
Antioxidant Activity
The compound has demonstrated antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting potential health benefits of this compound.
Antiviral Activity
The compound has shown antiviral properties . This suggests potential use in the development of antiviral drugs.
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential therapeutic applications in various diseases.
Antitubercular Agents
The compound has been studied as a potential antitubercular agent . This suggests potential use in the treatment of tuberculosis.
CNS Stimulant
The compound has been associated with CNS stimulant activity . This suggests potential applications in the management of conditions related to the central nervous system.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-10(7-18-12)9-5-3-4-6-11(9)17-2/h3-6,10,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCDWZXSZQDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(CS2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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